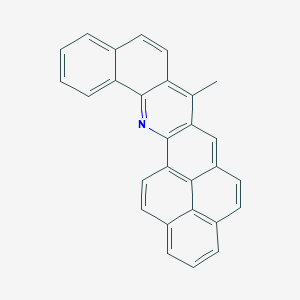
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a polycyclic aromatic hydrocarbon that has a fused acridine and phenanthrene ring system. The compound has a molecular weight of 339.4 g/mol and a melting point of 250-252°C. In
Wirkmechanismus
The mechanism of action of BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemische Und Physiologische Effekte
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been shown to have several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit DNA synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- in lab experiments is its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a valuable tool in cancer research, immunology, and virology. However, one limitation of using the compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for the research on BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-. One direction is to explore the compound's potential as a fluorescent probe for DNA and RNA detection. Another direction is to investigate the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent in cancer, inflammation, and viral infections.
Conclusion
In conclusion, BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a unique chemical compound that has gained significant attention in scientific research due to its anti-tumor, anti-inflammatory, and anti-viral activities. The compound has been synthesized through a multi-step reaction process and has been extensively used in scientific research. The compound's mechanism of action is not fully understood, but it has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Synthesemethoden
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- can be synthesized through a multi-step reaction process. The synthesis process involves the reaction of 7-methyl-2-phenylacridine with 1,2-benzoquinone in the presence of a catalyst. The reaction mixture is then heated to form the final product. The yield of the synthesis process is typically around 40%.
Wissenschaftliche Forschungsanwendungen
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been extensively used in scientific research due to its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been shown to have potential as a fluorescent probe for DNA and RNA detection. Additionally, the compound has been used as a photosensitizer in photodynamic therapy.
Eigenschaften
CAS-Nummer |
1492-54-2 |
|---|---|
Produktname |
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- |
Molekularformel |
C28H17N |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-21-13-11-17-5-2-3-8-22(17)27(21)29-28-23-14-12-19-7-4-6-18-9-10-20(15-24(16)28)26(23)25(18)19/h2-15H,1H3 |
InChI-Schlüssel |
NNOQBQNHYWIEBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
Andere CAS-Nummern |
1492-54-2 |
Synonyme |
7-Methylbenzo[h]phenaleno[1,9-bc]acridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



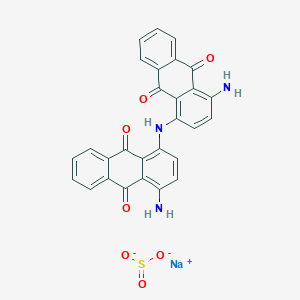

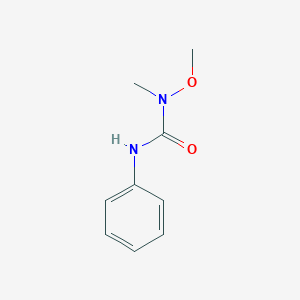
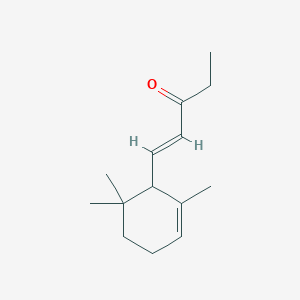
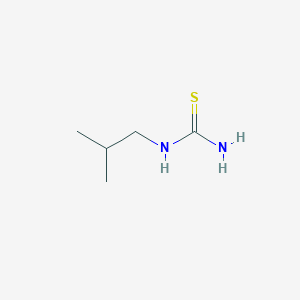
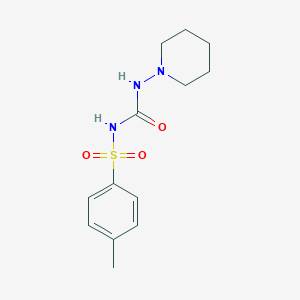

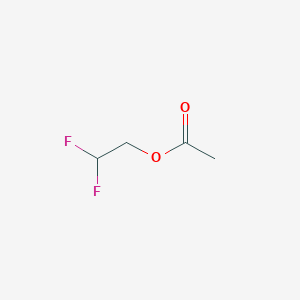
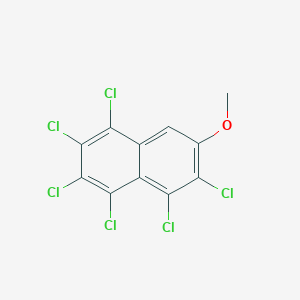
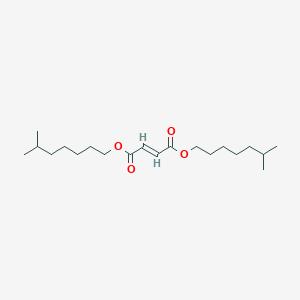
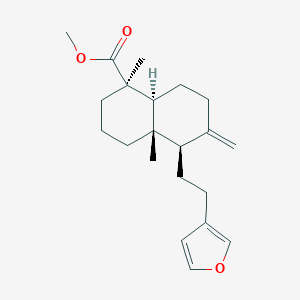
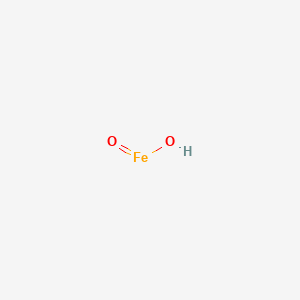
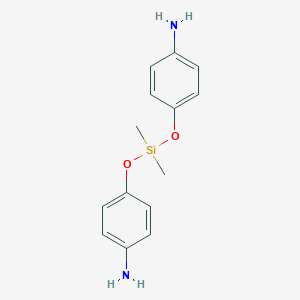
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)